molecular formula C8H17O3S- B1232041 Octane-1-sulfonate

Octane-1-sulfonate

Cat. No. B1232041
M. Wt: 193.29 g/mol
InChI Key: WLGDAKIJYPIYLR-UHFFFAOYSA-M
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Description

Octane-1-sulfonate, also known as Octane-1-sulfonate, is a useful research compound. Its molecular formula is C8H17O3S- and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Octane-1-sulfonate

Molecular Formula

C8H17O3S-

Molecular Weight

193.29 g/mol

IUPAC Name

octane-1-sulfonate

InChI

InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)/p-1

InChI Key

WLGDAKIJYPIYLR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCS(=O)(=O)[O-]

synonyms

1-octanesulfonate
1-octanesulfonic acid
1-octanesulfonic acid, ammonium salt
1-octanesulfonic acid, sodium salt
n-octyl sulfate
n-octylsulfate
sodium 1-octanesulfonate
sodium octyl sulfate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

HPLC analysis indicated substantially pure 4-(2-piperidinoethoxy)benzoic acid, hydrochloride with only minor amounts of the methyl ester. The HPLC analysis was conducted as follows: A Zorbax C8 column was used (length: 25 cm; diameter: 4.6 mm; particle size: 5 microns). A weak eluent (60 mM phosphate and 10 mM octane sulfonate) was prepared by combining 6.48 g sodium 1-octanesulfonate and 12 mL HPLC grade concentrated phosphoric acid. This mixture was diluted to 3 L with HPLC, water and the resulting solution was adjusted to pH 2 with sodium hydroxide. Acetonitrile was employed as a strong eluent. A solution of 60% weak eluent, 40% strong eluent was applied to the column at a flow rate of 1 mL/minute; detection -247 nm. Under the foregoing conditions, elution of the methyl ester occurred in five minutes; the unreacted acid eluted in 3.5 minutes.
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methyl ester
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C8
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weak eluent
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strong eluent
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Synthesis routes and methods II

Procedure details

Following a procedure analogous to that of Example 1, octane-1-sulphonic acid and desferrioxamine-B are reacted to give the octane-1-sulphonate salt of desferrioxamine-B. Mp 144° C. C33H66O11 N6S Calcd C: 52.50%, H:8.81%, N:11.13%, S:4.25%; Found C: 52.43%, H:8.75%, N:11.16%, S:4.18%.
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